Dibenzofuran

Description

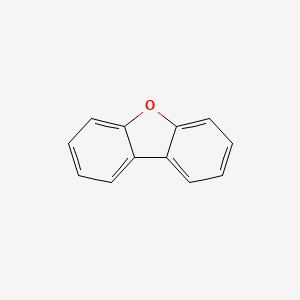

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDCPKCNAJMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102250-99-7 | |

| Record name | Dibenzofuran, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102250-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021993 | |

| Record name | Dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1) | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C | |

| Record name | Dibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C) | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid | |

CAS No. |

132-64-9 | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U54U639VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 to 189 °F (NTP, 1992), 86.5 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

What are the fundamental properties of the dibenzofuran core structure?

An in-depth exploration of the fundamental properties, reactivity, and biological significance of the dibenzofuran scaffold, tailored for researchers, scientists, and drug development professionals.

The dibenzofuran core is a vital heterocyclic scaffold in medicinal chemistry and materials science. Comprising two benzene (B151609) rings fused to a central furan (B31954) ring, this tricyclic aromatic system exhibits a unique combination of rigidity, planarity, and electronic properties that make it a privileged structure in the design of novel therapeutic agents and functional organic materials. This technical guide provides a detailed overview of the fundamental properties of the dibenzofuran core, including its structural characteristics, electronic nature, and chemical reactivity, supplemented with experimental protocols and visual representations of key concepts.

Structural and Physical Properties

Dibenzofuran is a white, crystalline solid at room temperature, soluble in nonpolar organic solvents.[1] Its rigid and planar structure is a key determinant of its interaction with biological targets and its utility in electronic applications.

Chemical Structure and Numbering

The dibenzofuran molecule consists of a furan ring fused to two benzene rings. The standard numbering system, crucial for nomenclature and understanding substitution patterns, is illustrated below.

Caption: Chemical structure and numbering of the dibenzofuran core.

Aromaticity and Planarity

Dibenzofuran is an aromatic compound, fulfilling Hückel's rule with a total of 14 π-electrons delocalized across the tricyclic system.[2][3] X-ray crystallography studies have confirmed the high degree of planarity of the dibenzofuran core.[4][5] This planarity is a critical feature for intercalation into DNA and for π-π stacking interactions with biological macromolecules.

Quantitative Structural and Physical Data

The precise bond lengths, bond angles, and physical properties of dibenzofuran have been determined through various experimental techniques. These data are summarized in the tables below.

Table 1: Crystal Structure Data for Dibenzofuran [4][5]

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.388 |

| C2-C3 | 1.388 |

| C3-C4 | 1.389 |

| C4-C4a | 1.394 |

| C4a-C9b | 1.482 |

| C9b-C1 | 1.391 |

| C4a-O5 | 1.399 |

| C5a-O5 | 1.399 |

| C5a-C6 | 1.391 |

| C6-C7 | 1.389 |

| C7-C8 | 1.388 |

| C8-C9 | 1.388 |

| C9-C9a | 1.394 |

| C9a-C5a | 1.482 |

| C9a-C9b | 1.482 |

| Bond Angles (°) | |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 120.4 |

| C3-C4-C4a | 118.1 |

| C4-C4a-C9b | 121.1 |

| C4a-C9b-C1 | 118.0 |

| C9b-C1-C2 | 121.2 |

| C4a-O5-C5a | 104.2 |

| C4a-C9b-C9a | 111.4 |

| O5-C4a-C9b | 112.9 |

| O5-C5a-C9a | 112.9 |

Table 2: Physical Properties of Dibenzofuran [1]

| Property | Value |

| Molecular Formula | C₁₂H₈O |

| Molar Mass | 168.19 g/mol |

| Melting Point | 81-85 °C |

| Boiling Point | 285 °C |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents |

Electronic and Spectroscopic Properties

The electronic structure of dibenzofuran dictates its photophysical behavior and its reactivity. Understanding these properties is essential for its application in various scientific fields.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. Theoretical calculations have provided insights into the energy levels of these orbitals for dibenzofuran.

Table 3: Calculated Electronic Properties of Dibenzofuran

| Parameter | Value (eV) | Reference |

| HOMO Energy | -6.265 | [6] |

| LUMO Energy | -1.237 | [6] |

| HOMO-LUMO Gap | 5.028 | [6][7][8] |

The relatively large HOMO-LUMO gap indicates high electronic stability.

Spectroscopic Data

The spectroscopic signature of dibenzofuran is well-characterized, providing a means for its identification and for studying its interactions.

Table 4: Spectroscopic Data for Dibenzofuran

| Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 7.96 (d, 2H, H-4, H-6), 7.58 (t, 2H, H-2, H-8), 7.46 (t, 2H, H-1, H-9), 7.35 (d, 2H, H-3, H-7) | [9] |

| ¹³C NMR (in CDCl₃) | δ 156.3 (C-4a, C-5a), 127.2 (C-2, C-8), 124.4 (C-9a, C-9b), 122.8 (C-1, C-9), 120.9 (C-3, C-7), 111.7 (C-4, C-6) | [10] |

| UV-Vis Absorption (in cyclohexane) | λmax: 223, 243, 251, 284, 295 nm | [6][11] |

| Fluorescence Emission | λem: 314 nm (λex: 280 nm) | [7] |

Chemical Reactivity

The dibenzofuran core undergoes a variety of chemical transformations, with electrophilic substitution being a prominent reaction class. The regioselectivity of these reactions is a key consideration in the synthesis of dibenzofuran derivatives.

Electrophilic Aromatic Substitution

Electrophilic attack on the dibenzofuran nucleus preferentially occurs at the C-2, C-3, C-7, and C-8 positions. The precise position of substitution is influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of dibenzofuran yields primarily the 3-nitro derivative.

Lithiation

Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of the dibenzofuran core. Treatment with organolithium reagents, such as n-butyllithium, typically leads to deprotonation at the C-4 and C-6 positions, providing a nucleophilic handle for the introduction of various substituents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the dibenzofuran core.

Protocol for Nitration of Dibenzofuran (Electrophilic Substitution)

Objective: To synthesize 3-nitrodibenzofuran.

Materials:

-

Dibenzofuran

-

Fuming nitric acid

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve dibenzofuran in a mixture of acetic anhydride and glacial acetic acid in a flask equipped with a stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitrodibenzofuran.

Protocol for Lithiation and Carboxylation of Dibenzofuran

Objective: To synthesize dibenzofuran-4-carboxylic acid.

Materials:

-

Dibenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Separatory funnel

-

Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve dibenzofuran in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Role in Signaling Pathways and Drug Development

Dibenzofuran derivatives have emerged as promising scaffolds in drug discovery, with a number of compounds exhibiting potent biological activities. A notable example is their role as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the mTOR signaling pathway by dibenzofuran derivatives.

Experimental and Analytical Workflows

The synthesis and characterization of dibenzofuran derivatives follow a structured workflow, from the initial reaction to the final structural elucidation.

Caption: A typical workflow for the synthesis and characterization of a dibenzofuran derivative.

Conclusion

The dibenzofuran core structure possesses a compelling set of fundamental properties that underpin its widespread use in scientific research and development. Its defined geometry, electronic characteristics, and versatile reactivity provide a robust platform for the design of complex molecules with tailored functions. The information and protocols presented in this guide offer a solid foundation for researchers aiming to explore and exploit the rich chemistry of the dibenzofuran scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]

- 7. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Historical Discovery and First Synthesis of Dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran is a crucial heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Understanding its historical discovery and the evolution of its synthesis provides a foundational context for modern synthetic strategies. This technical guide details the initial isolation of dibenzofuran from coal tar and provides an in-depth analysis of the first reported chemical synthesis by Graebe and Ullmann in 1896. The experimental protocol for this seminal synthesis is presented, along with a summary of the key quantitative data. A logical workflow diagram illustrates the progression from natural product isolation to the first successful laboratory synthesis, offering valuable insights for researchers in organic synthesis and drug development.

Historical Discovery: Isolation from Coal Tar

Dibenzofuran was first discovered as a natural constituent of coal tar, a complex mixture of aromatic compounds produced during the carbonization of coal. In the late 19th century, advancements in fractional distillation and crystallization techniques allowed for the separation and identification of various components of coal tar. While the exact first individual to isolate and identify dibenzofuran is not extensively documented in readily available literature, it was during this period of intense investigation into the chemical constituents of coal tar that dibenzofuran was recognized as a distinct chemical entity. Its presence in coal tar highlighted it as a stable, aromatic heterocyclic compound, sparking interest in its chemical properties and potential for synthesis.

First Chemical Synthesis: The Graebe-Ullmann Reaction (1896)

The first successful chemical synthesis of dibenzofuran was reported by Carl Graebe and Fritz Ullmann in 1896.[1] Their approach, a landmark in heterocyclic chemistry, is now recognized as a Pschorr-type ring closure reaction. The synthesis starts from 2-aminophenol (B121084), which is first converted to 2-phenoxy-aniline, followed by diazotization and subsequent intramolecular cyclization to furnish the dibenzofuran core.

Logical Workflow of the First Synthesis

The logical progression from the naturally occurring substance to its first laboratory synthesis can be visualized as follows:

Experimental Protocol for the Graebe-Ullmann Synthesis of Dibenzofuran

The following protocol is based on the original 1896 publication by C. Graebe and F. Ullmann.[1]

Step 1: Preparation of 2-Phenoxy-aniline

While the 1896 paper focuses on the cyclization step, the synthesis of the precursor, 2-phenoxy-aniline, was a known procedure at the time, typically achieved through an Ullmann condensation or a similar nucleophilic aromatic substitution reaction between 2-aminophenol and a suitable phenylating agent.

Step 2: Diazotization of 2-Phenoxy-aniline

-

A solution of 2-phenoxy-aniline is prepared in a suitable acidic medium, typically dilute sulfuric acid.

-

The solution is cooled to a low temperature (0-5 °C) using an ice bath.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution of 2-phenoxy-aniline with constant stirring.

-

The addition is continued until a slight excess of nitrous acid is detected, which can be confirmed using starch-iodide paper. This results in the formation of the 2-phenoxybenzenediazonium salt solution.

Step 3: Intramolecular Cyclization (Pschorr-type reaction)

-

The freshly prepared, cold solution of 2-phenoxybenzenediazonium salt is slowly added to boiling dilute sulfuric acid (approximately 50%).

-

The reaction mixture is heated, leading to the evolution of nitrogen gas and the formation of a dark, oily product.

-

The heating is continued for several hours to ensure the completion of the cyclization.

Step 4: Isolation and Purification of Dibenzofuran

-

The reaction mixture is subjected to steam distillation. Dibenzofuran, being volatile with steam, is carried over with the distillate.

-

The distillate, containing a suspension of crude dibenzofuran, is collected.

-

The crude product is separated from the aqueous layer, for instance by filtration or extraction with a suitable organic solvent.

-

The crude dibenzofuran is then purified by recrystallization, for example from ethanol, to yield the pure product.

Signaling Pathway Diagram for the Graebe-Ullmann Synthesis

The key transformations in the Graebe-Ullmann synthesis of dibenzofuran can be represented as follows:

Quantitative Data

The original 1896 publication by Graebe and Ullmann provides limited quantitative data by modern standards.[1] However, the key physical property reported for the synthesized dibenzofuran is its melting point, which was crucial for its identification and comparison with the naturally derived substance.

| Parameter | Reported Value (1896) | Modern Accepted Value |

| Melting Point | 86-87 °C | 82-84 °C |

| Yield | Not explicitly stated, but generally described as moderate to poor for Pschorr-type reactions of that era. | - |

The slight discrepancy in the melting point between the historical and modern values can be attributed to the purity of the sample and the calibration of the measurement apparatus available at the time.

Conclusion

The historical discovery of dibenzofuran from coal tar and its first chemical synthesis by Graebe and Ullmann laid the essential groundwork for the subsequent development of a rich and diverse field of heterocyclic chemistry. The Graebe-Ullmann synthesis, while now largely superseded by more efficient modern methods, remains a classic example of a Pschorr-type cyclization and a testament to the ingenuity of early organic chemists. For researchers and professionals in drug development, an appreciation of these foundational discoveries provides a valuable perspective on the evolution of synthetic strategies and the enduring importance of the dibenzofuran scaffold in medicinal chemistry.

References

An In-depth Technical Guide to the Biosynthesis of Natural Dibenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofurans are a class of naturally occurring heterocyclic compounds that have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and antitumor properties. Found in a variety of organisms such as lichens, fungi, and higher plants, the structural diversity of these compounds stems from complex biosynthetic pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathways of natural dibenzofuran derivatives, with a particular focus on the well-studied usnic acid. It details the enzymatic reactions, genetic underpinnings, and key intermediates. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of these pathways and presents quantitative data to support the described mechanisms. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Core Biosynthetic Principles of Dibenzofurans

The biosynthesis of most natural dibenzofuran derivatives originates from the polyketide pathway.[1] This pathway utilizes simple building blocks, primarily acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons through a series of condensation reactions catalyzed by polyketide synthases (PKSs).[2]

The general biosynthetic strategy for dibenzofurans involves:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) iteratively condenses acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a phenolic intermediate.

-

Oxidative Coupling: The key step in forming the dibenzofuran core is the oxidative coupling of one or two phenolic rings. This reaction is typically catalyzed by cytochrome P450 monooxygenases or peroxidases.[3]

-

Tailoring Modifications: The dibenzofuran scaffold can be further modified by a variety of tailoring enzymes, leading to the vast structural diversity observed in nature. These modifications can include hydroxylation, methylation, and glycosylation.

Biosynthesis of Usnic Acid: A Case Study

Usnic acid is one of the most abundant and well-studied dibenzofuran derivatives, found predominantly in lichens.[4][5] Its biosynthesis serves as an excellent model for understanding the formation of this class of compounds.

The biosynthesis of usnic acid begins with the formation of the polyketide precursor, methylphloroacetophenone. This is followed by an oxidative dimerization to form the characteristic dibenzofuran core of usnic acid.[6][7] A putative biosynthetic gene cluster for usnic acid has been identified in the lichen-forming fungus Cladonia uncialis, containing genes for a non-reducing polyketide synthase (termed methylphloracetophenone synthase, MPAS) and a cytochrome P450 monooxygenase (termed methylphloracetophenone oxidase, MPAO).[8]

Biosynthetic Pathway of Usnic Acid

The proposed biosynthetic pathway for usnic acid is as follows:

References

- 1. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Usnic acid - Wikipedia [en.wikipedia.org]

- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis of natural products. VI. Biosynthesis of usnic acid in lichens. A general scheme of biosynthesis of usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic characterization of the parent dibenzofuran molecule.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the parent dibenzofuran molecule. Dibenzofuran is a heterocyclic aromatic compound that serves as a core structural motif in various natural products and synthetic molecules of pharmaceutical interest. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of novel derivatives. This document outlines key quantitative data, detailed experimental protocols for major spectroscopic techniques, and visual workflows to aid in experimental design and data interpretation.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the parent dibenzofuran molecule, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Acetone-d₆[1] | CDCl₃[1] | CCl₄[1] |

| H-4, H-6 | 8.070 | 7.958 | 7.845 |

| H-1, H-9 | 7.610 | 7.574 | 7.483 |

| H-3, H-7 | 7.506 | 7.458 | 7.354 |

| H-2, H-8 | 7.375 | 7.346 | 7.235 |

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | CDCl₃[2] |

| C-4a, C-5a | 156.3 |

| C-9a, C-9b | 124.7 |

| C-2, C-8 | 127.2 |

| C-3, C-7 | 122.9 |

| C-4, C-6 | 120.9 |

| C-1, C-9 | 111.7 |

Chemical shifts are referenced to tetramethylsilane (TMS).

Photoluminescence Spectroscopy

Table 3: UV-Vis Absorption and Fluorescence Data

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~290 nm[3] | Condensed Phase |

| Excitation Maximum (λex) | 280 nm[4] | Not specified |

| Emission Maximum (λem) | 314 nm[4] | Not specified |

| Fluorescence Lifetime (τf) | 10.87 ± 0.5 ns[3] | Supersonic Jet |

Vibrational Spectroscopy

The following vibrational frequencies are based on theoretical calculations (DFT/B3P86) which show good agreement with experimental data.[5]

Table 4: Calculated IR and Raman Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| 3070-3090 | Medium/Strong | C-H stretching |

| 1620 | Strong/Medium | C=C aromatic stretching |

| 1450 | Strong/Medium | C=C aromatic stretching |

| 1240 | Strong/Weak | C-O-C asymmetric stretching |

| 1180 | Medium/Medium | C-H in-plane bending |

| 850 | Strong/Weak | C-H out-of-plane bending |

| 750 | Very Strong/Weak | C-H out-of-plane bending |

Mass Spectrometry

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₈O |

| Molecular Weight | 168.19 g/mol |

| [M]⁺• (m/z) | 168 |

| Key Fragment Ion (m/z) | 139 ([M-CHO]⁺) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Dibenzofuran sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Accurately weigh the dibenzofuran sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Set the spectral width to approximately 12-16 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to approximately 0-200 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of dibenzofuran.

Materials:

-

Dibenzofuran

-

UV-transparent solvent (e.g., ethanol, methanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of dibenzofuran in the chosen solvent.

-

Prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0 AU.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a clean cuvette with the pure solvent to serve as a blank.

-

Record a baseline spectrum with the blank.

-

Replace the blank with the cuvette containing the dibenzofuran solution and record the absorption spectrum.

-

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra, and fluorescence lifetime of dibenzofuran.

Materials:

-

Dibenzofuran solution (prepared as for UV-Vis)

-

Fluorescence spectrophotometer

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure:

-

Excitation and Emission Spectra:

-

Place the cuvette with the dibenzofuran solution in the sample holder of the fluorescence spectrophotometer.

-

To obtain the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 280 nm) and scan a range of emission wavelengths (e.g., 290-400 nm).

-

To obtain the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 314 nm) and scan a range of excitation wavelengths (e.g., 250-310 nm).

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorescence spectrometer with a pulsed light source (e.g., a picosecond laser).

-

Excite the sample at its absorption maximum.

-

Measure the fluorescence decay profile using a fast detector (e.g., a microchannel-plate photomultiplier).

-

Analyze the decay curve to determine the fluorescence lifetime.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of dibenzofuran.

Materials:

-

Dibenzofuran sample

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Sample Preparation: Dissolve a small amount of the dibenzofuran sample in a suitable volatile solvent.

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or through a gas chromatograph).

-

Optimize the ion source parameters. For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-200).

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: General workflow for the spectroscopic analysis of dibenzofuran.

Caption: Jablonski diagram illustrating the photophysical processes of dibenzofuran.

Caption: Proposed electron ionization mass spectrometry fragmentation of dibenzofuran.

References

- 1. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]

- 5. Theoretical study of structure, vibrational frequencies, and electronic spectra of dibenzofuran and its polychlorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic reactivity and chemical behavior of the dibenzofuran ring system.

An In-depth Technical Guide to the Reactivity and Chemical Behavior of the Dibenzofuran Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Dibenzofuran Core

Dibenzofuran is a robust heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings.[1] This tricyclic aromatic system is a common scaffold in various natural products, pharmaceuticals, and advanced materials. It is a volatile, white crystalline solid, soluble in nonpolar organic solvents, and is notably obtained from coal tar.[1] While the parent dibenzofuran molecule exhibits relatively low toxicity, its polychlorinated derivatives (PCDFs) are known to be significantly more toxic, often grouped with dioxins.[1][2] The unique electronic and structural characteristics of the dibenzofuran nucleus make it a versatile building block in medicinal chemistry and materials science.[2]

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack is a primary mode of reactivity for dibenzofuran. The fusion of the benzene rings to the electron-rich furan core influences the regioselectivity of these reactions.

Regioselectivity

The positions on the dibenzofuran ring exhibit different levels of reactivity towards electrophiles. The substitution pattern is governed by the stability of the resulting carbocation intermediate (sigma complex). Based on available literature, electrophilic substitution occurs preferentially at the 2- and 8-positions, which are electronically activated by the adjacent oxygen atom and allow for charge delocalization across the biphenyl (B1667301) system. The next most reactive sites are the 3- and 7-positions.[3]

-

Attack at C-2/C-8: The positive charge in the intermediate sigma complex can be effectively delocalized into the adjacent benzene ring, resulting in a more stable intermediate.[3]

-

Attack at C-3/C-7: While the lone pair on the oxygen can help stabilize the positive charge, it requires placing a positive formal charge on the highly electronegative oxygen atom, making this intermediate less stable than that formed by C-2 attack.[3]

-

Attack at C-1/C-4/C-6/C-9: Attack at these positions is significantly less favored as it disrupts the aromaticity of a benzene ring without favorable resonance stabilization involving the heteroatom.

Key Electrophilic Substitution Reactions

Dibenzofuran undergoes common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[1]

| Reaction Type | Reagents & Conditions | Major Product(s) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | 3-Nitrodibenzofuran and 2-Nitrodibenzofuran | [4][5] |

| Sulfonation | Concentrated H₂SO₄ | Dibenzofuran-2-sulfonic acid | [3] |

| Bromination | Br₂ in CS₂ | 2-Bromodibenzofuran | [6] |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid (e.g., AlCl₃) | 2-Acyldibenzofuran | [1][7] |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) on the unsubstituted dibenzofuran ring is generally unfavorable due to the electron-rich nature of the aromatic system. However, the reaction becomes feasible when the ring is activated by the presence of strong electron-withdrawing groups (EWGs), such as fluoro or nitro groups.

A key example is the reaction of octafluorodibenzofuran with sodium methoxide. The fluorine atoms act as strong EWGs, activating the ring for nucleophilic attack. The substitution occurs preferentially at the 3- and subsequently the 7-position.

Oxidation and Reduction

Oxidation

The dibenzofuran ring is relatively stable to oxidation. However, under strong oxidizing conditions, or through biological pathways, it can be hydroxylated or undergo ring cleavage. For instance, strong oxidants like potassium permanganate (B83412) can potentially oxidize the benzene rings or cleave the furan ring, though specific outcomes on the parent dibenzofuran are not widely reported.

Reduction (Hydrogenation)

The dibenzofuran system can be reduced via catalytic hydrogenation. The specific products depend on the catalyst and reaction conditions.

-

Selective Hydrogenation: Using specific catalysts like ruthenium nanoparticles, it is possible to selectively hydrogenate the central furan ring to yield 2,3-dihydrodibenzofuran derivatives while leaving the benzene rings intact.[8]

-

Complete Hydrogenation: Under more forcing conditions or with different catalysts (e.g., a dual system of ruthenium and rhodium), the entire tricyclic system can be fully hydrogenated to yield octahydrodibenzofuran derivatives.[4]

| Reaction Type | Reagents & Conditions | Product(s) | Reference(s) |

| Selective Hydrogenation | H₂, Ru@SILP-[ZnCl₄]₂⁻ catalyst | Dihydrobenzofurans | [8] |

| Electro-Hydrogenation | Pd nanoparticles on carbon nanotube (Pd@c-CNT), aqueous acidic media | 2,3-Dihydrobenzofuran | [9] |

| Complete Hydrogenation | H₂, Ru-NHC complex followed by Rh catalyst | Octahydrobenzofurans | [4] |

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods heavily rely on metal-catalyzed cross-coupling reactions to form C-C and C-X bonds. Halogenated dibenzofurans are excellent substrates for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the synthesis of complex derivatives with applications in pharmaceuticals and materials science.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of Dibenzofuran

This protocol describes a general procedure for the acylation of an aromatic compound, adapted for dibenzofuran.

Reagents & Materials:

-

Dibenzofuran

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, separatory funnel

-

Ice/water bath

Procedure:

-

In a 100-mL round-bottom flask equipped with an addition funnel and reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and 15 mL of dichloromethane.[8]

-

Cool the mixture to 0°C in an ice/water bath.[8]

-

Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.[8]

-

Prepare a solution of dibenzofuran (1.0 equivalent) in 10 mL of dichloromethane and add it dropwise to the reaction mixture via the addition funnel. Maintain a slow addition rate to control the exothermic reaction.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[8]

-

Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum complex.[8]

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.[8]

-

Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-acetyldibenzofuran.[8]

-

The product can be purified further by column chromatography or distillation if necessary.

Protocol: Suzuki-Miyaura Coupling of 2-Bromodibenzofuran

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, adapted for 2-bromodibenzofuran.

Reagents & Materials:

-

2-Bromodibenzofuran

-

Arylboronic acid

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (B91453) and Water (or another suitable solvent system)

-

Schlenk flask or pressure tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 2-bromodibenzofuran (1.0 mmol), the desired arylboronic acid (1.1-1.2 mmol), a base such as K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add degassed solvents, such as a mixture of 1,4-dioxane (5 mL) and water (1 mL), via syringe.[10]

-

Heat the reaction mixture to 80-100°C and stir for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.[10]

-

Cool the reaction mixture to room temperature and dilute with water (15 mL).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[11]

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryldibenzofuran.[10]

References

- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzo[b,d]furan-2-sulfonic Acid|CAS 83863-63-2 [benchchem.com]

- 4. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DIBENZOFURAN-2-SULFONIC ACID | CAS: 83863-63-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

A Technical Guide to the Environmental Prevalence and Sources of Polychlorinated Dibenzofurans (PCDFs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental occurrence and origins of polychlorinated dibenzofurans (PCDFs). PCDFs, often grouped with the structurally similar polychlorinated dibenzo-p-dioxins (PCDDs) and collectively referred to as "dioxins," are a class of persistent organic pollutants (POPs) of significant toxicological concern.[1][2] Their resistance to degradation, potential for bioaccumulation, and adverse health effects necessitate a thorough understanding of their distribution and sources in the environment.

Environmental Prevalence of PCDFs

PCDFs are ubiquitous environmental contaminants, detected in various matrices across the globe.[3][4] Their persistence allows for long-range atmospheric transport, leading to their presence even in remote ecosystems far from primary sources.[1] The following tables summarize the concentrations of PCDFs reported in air, water, soil, sediment, and biota. It is important to note that concentrations can vary by several orders of magnitude depending on proximity to sources, environmental conditions, and the specific congeners analyzed.

Table 1: PCDF Concentrations in Air

| Environment Type | Concentration Range (fg/m³) | Notes |

| Urban | 312 - 830[5] | Higher concentrations are generally observed in colder months due to increased emissions from heating and unfavorable meteorological conditions for pollutant dispersion.[5] |

| Rural/Background | Generally lower than urban areas | Atmospheric concentrations of similar persistent organic pollutants like PCBs are typically in the picogram per cubic meter range in rural areas.[6] |

Table 2: PCDF Concentrations in Water

| Water Body Type | Concentration Range (pg/L) | Notes |

| River Water | 18.4 - 33.6[7] | Concentrations can be influenced by hydrological conditions, with higher levels often observed during flooding events due to increased runoff from contaminated soils.[7] |

| Wastewater | 5.04 - 32.33[7] | Wastewater treatment plants can be a source of PCDFs to receiving water bodies. |

Table 3: PCDF Concentrations in Soil

| Site Description | Concentration Range (pg/g dry weight) | Notes |

| Industrial Area | 3.6 - 156[8] | Soils near industrial facilities such as chemical plants, metal smelters, and incinerators typically exhibit higher PCDF concentrations.[8][9] |

| Background/Remote | 5.45 - 6.40[7] | Indicates widespread dispersal of PCDFs via atmospheric transport. |

| Near Municipal Waste Incinerators | 0.30 - 44.26 (ng TEQ/kg)[10] | Concentrations can vary significantly with distance and downwind direction from the incinerator. |

Table 4: PCDF Concentrations in Sediment

| Location Type | Concentration Range (pg/g dry weight) | Notes |

| Freshwater (River/Lake) | 11.1 - 234.2 | Sediments act as a sink for PCDFs, with concentrations often correlating with organic carbon content. |

| Marine/Estuarine | ND - 1.8 (for 2,3,7,8-TCDF) | Concentrations in coastal areas can be influenced by riverine inputs and industrial discharges. |

Table 5: PCDF Concentrations in Biota (Fish)

| Fish Type | Concentration Range (pg/g wet weight) | Notes |

| Freshwater Fish | 3.43 (average)[11] | Carnivorous and bottom-dwelling species may exhibit higher concentrations due to biomagnification. |

| Marine Fish | 1.43 (average)[11] | Fatty fish species tend to accumulate higher levels of lipophilic compounds like PCDFs.[12] |

| Various Species (Baltic Sea) | 0.22 - 5.67 (pg WHO-TEQ/g)[1] | Dioxin-like PCBs often contribute significantly to the total toxic equivalency in fish.[1] |

Sources of Polychlorinated Dibenzofurans

PCDFs are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes.[2] They can be broadly categorized into primary and secondary sources.

Primary Sources:

-

Industrial Processes:

-

Chemical Manufacturing: Production of chlorinated chemicals, such as chlorophenols and their derivatives (e.g., pesticides and herbicides), can generate PCDFs as impurities.[11] The manufacturing of vinyl chloride is also a known source.

-

Metallurgical Industries: Secondary copper and aluminum smelting, as well as iron and steel production, are significant sources of PCDF emissions.[8][9][13]

-

Pulp and Paper Industry: The use of chlorine for bleaching paper pulp can lead to the formation of PCDFs.[11]

-

-

Combustion Processes:

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are major sources of atmospheric PCDF emissions.[4][10][14][15][16] Congener profiles can be influenced by the composition of the waste stream, particularly the presence of chlorinated plastics like PVC.[4]

-

Uncontrolled Burning: Forest fires and backyard burning of trash are also significant, albeit less controlled, sources of PCDFs.

-

Fossil Fuel Combustion: Power generation and vehicle emissions contribute to the overall environmental burden of PCDFs.[5]

-

Secondary Sources:

-

Reservoir Sources: Contaminated soils, sediments, and industrial waste sites can act as long-term reservoirs of PCDFs, which can be remobilized and redistributed in the environment.

-

Precursor Compounds: The environmental degradation or transformation of other chlorinated compounds, such as polychlorinated biphenyls (PCBs), can also lead to the formation of PCDFs.

Formation and Environmental Fate of PCDFs

The formation of PCDFs can occur through two primary pathways: de novo synthesis and precursor-mediated synthesis. The environmental transport and fate of PCDFs are governed by their physical and chemical properties, leading to their widespread distribution.

PCDF Formation Pathways

The following diagram illustrates the precursor-mediated formation of PCDFs from chlorophenols, a common pathway in thermal processes.

De novo synthesis involves the formation of PCDFs from elemental carbon in the presence of a chlorine source and a metal catalyst (e.g., copper) at temperatures between 200 and 400°C. Precursor-mediated synthesis involves the transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into PCDFs at higher temperatures (500-800°C).[3][17] The condensation of two chlorophenoxy radicals is a key step in this process.[3]

Environmental Transport and Fate of PCDFs

The following diagram illustrates the key processes involved in the environmental transport and fate of PCDFs.

PCDFs are semi-volatile compounds, allowing for their partitioning between the gas and particulate phases in the atmosphere and subsequent long-range transport.[18] They are hydrophobic and tend to adsorb to organic matter in soil and sediment, making these compartments significant environmental sinks.[1] Due to their lipophilicity, PCDFs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[1]

Experimental Protocols for PCDF Analysis

The accurate determination of PCDF concentrations in environmental samples requires sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrices. The U.S. Environmental Protection Agency (EPA) has established standardized methods, such as Method 1613B and Method 8290A, for the analysis of PCDDs and PCDFs.[19][20][21]

General Analytical Workflow

The following diagram outlines the general workflow for the analysis of PCDFs in environmental samples.

Detailed Methodologies

Sample Extraction (based on EPA Method 1613B/8290A) [19][21]

-

Fortification: Prior to extraction, the sample is spiked with a solution containing 13C-labeled PCDF congeners. These internal standards are used to quantify the native PCDFs and to assess the efficiency of the extraction and cleanup procedures.

-

Matrix-Specific Extraction:

-

Soils and Sediments: Soxhlet extraction with toluene (B28343) for 16-24 hours is commonly employed.

-

Water: Liquid-liquid extraction with dichloromethane (B109758) is used. The sample is typically extracted three times.

-

Tissues: The sample is homogenized and dried with anhydrous sodium sulfate. Extraction is then performed using a Soxhlet apparatus with a hexane (B92381)/dichloromethane mixture.

-

Sample Cleanup (based on EPA Method 8290A) [22][23]

The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds. A common approach involves sequential column chromatography:

-

Acid/Base Silica (B1680970) Gel Column: The extract is passed through a multi-layered silica gel column containing layers of silica gel impregnated with sulfuric acid and sodium hydroxide (B78521) to remove acidic and basic interferences.

-

Alumina (B75360) Column: The eluate from the silica gel column is then passed through a column packed with activated alumina.

-

A non-polar solvent (e.g., hexane) is used to elute some interfering compounds.

-

A slightly more polar solvent mixture (e.g., hexane with a small percentage of dichloromethane) is then used to elute the PCDF fraction.

-

-

Carbon Column: For further purification, especially to separate PCDFs from PCBs, a carbon column is used.

-

The PCDF-containing fraction from the alumina column is loaded onto the carbon column.

-

A solvent or solvent mixture is used to elute less planar compounds (like some PCBs).

-

The column is then reverse-eluted with a stronger solvent (e.g., toluene) to recover the PCDFs.

-

Instrumental Analysis

The final, cleaned-up extract is concentrated to a small volume and an injection standard is added. The sample is then analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). The mass spectrometer is operated in the selected ion monitoring (SIM) mode to achieve the low detection limits required for PCDF analysis.

Conclusion

Polychlorinated dibenzofurans are persistent and ubiquitous environmental contaminants originating from a variety of industrial and combustion sources. Their presence in all environmental compartments, including air, water, soil, sediment, and biota, underscores the importance of continued monitoring and source control. The complex analytical procedures required for their detection and quantification highlight the challenges in assessing their environmental impact. A thorough understanding of their formation pathways, environmental fate, and the congener profiles associated with different sources is crucial for developing effective risk assessment and remediation strategies. This technical guide provides a foundational overview for researchers and professionals engaged in the study and management of these toxic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hospitals and plastics. Dioxin prevention and medical waste incinerators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urban air PCDD/Fs: Atmospheric concentrations, temporal changes, gas/particle partitioning, possible sources and cancer risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Concentrations of PCDD/PCDF in soil close to a secondary aluminum smelter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Congener profiles and process distributions of polychlorinated biphenyls, polychlorinated naphthalenes and chlorinated polycyclic aromatic hydrocarbons from secondary copper smelting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PCDD/PCDF congener profiles in soil and herbage samples collected in the vicinity of a municipal waste incinerator before and after pronounced reductions of PCDD/PCDF emissions from the facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. Chlorinated naphthalene formation from the oxidation of dichlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dioxin20xx.org [dioxin20xx.org]

- 19. NEMI Method Summary - 1613B [nemi.gov]

- 20. epa.gov [epa.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. nemc.us [nemc.us]

- 23. researchgate.net [researchgate.net]

Toxicological Profile of Unsubstituted Dibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for unsubstituted dibenzofuran (CAS: 132-64-9) is notably limited. Much of the mechanistic understanding is extrapolated from studies on its halogenated derivatives, such as polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), which are known to be significantly more toxic. The U.S. Environmental Protection Agency (EPA) has classified unsubstituted dibenzofuran as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data.[1][2][3]

Executive Summary

Dibenzofuran is a heterocyclic aromatic compound found in coal tar, creosote, and as a byproduct of combustion.[4][5][6] While its polychlorinated derivatives are potent environmental toxins, unsubstituted dibenzofuran exhibits a markedly different and less severe toxicological profile. This document synthesizes the available data on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and toxicological endpoints. The primary mechanism of action for related compounds involves the Aryl Hydrocarbon Receptor (AhR), a pathway through which dibenzofuran itself likely acts, albeit with much lower potency.[6][7] Genotoxicity appears to be dependent on metabolic activation to reactive intermediates.[8] Acute oral toxicity is moderate, but significant data gaps exist for chronic, reproductive, and developmental effects.[1][2][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME studies for unsubstituted dibenzofuran are scarce. However, inferences can be drawn from studies on its chlorinated analogs and general principles of xenobiotic metabolism.

-

Absorption: Exposure can occur through inhalation of contaminated air or ingestion of contaminated food and water.[2][4] Being a lipophilic compound, passive diffusion across biological membranes is the expected primary absorption mechanism.

-

Distribution: Following absorption, dibenzofuran is likely distributed to various tissues. Studies on chlorinated dibenzofurans show a preference for accumulation in the liver and adipose tissue.[7][10] For instance, 2-chlorodibenzofuran (B1219818) was found to accumulate in adipose tissue and red blood cells in rats.[10]

-